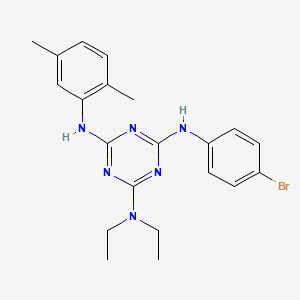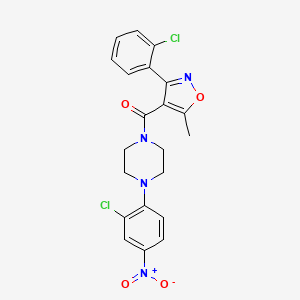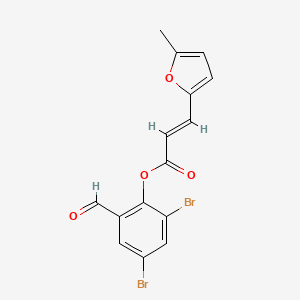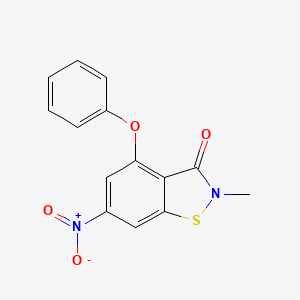
N~4~-(4-bromophenyl)-N~6~-(2,5-dimethylphenyl)-N~2~,N~2~-diethyl-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-BROMOANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N-(2,5-DIMETHYLPHENYL)AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with bromoaniline, diethylamino, and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-BROMOANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N-(2,5-DIMETHYLPHENYL)AMINE typically involves multiple steps, starting with the preparation of the triazine core The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-BROMOANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N-(2,5-DIMETHYLPHENYL)AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: Nucleophilic substitution reactions are common, where the bromo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[4-(4-BROMOANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N-(2,5-DIMETHYLPHENYL)AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-BROMOANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N-(2,5-DIMETHYLPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N,N-dimethylaniline: A simpler analogue with similar functional groups.
Diethylhexyl butamido triazone: Another triazine derivative with different substituents.
Uniqueness
N-[4-(4-BROMOANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N-(2,5-DIMETHYLPHENYL)AMINE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H25BrN6 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
6-N-(4-bromophenyl)-4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H25BrN6/c1-5-28(6-2)21-26-19(23-17-11-9-16(22)10-12-17)25-20(27-21)24-18-13-14(3)7-8-15(18)4/h7-13H,5-6H2,1-4H3,(H2,23,24,25,26,27) |
InChI Key |
UEZDLLXHNVPQTC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)C)C)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B11097190.png)

![1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl N-(2-phenylethyl)-N'-[3-(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B11097214.png)


![Carbamic acid, N-[1,1-bis(trifluoromethyl)ethyl]-, 2,4-dichloronaphth-1-yl ester](/img/structure/B11097223.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B11097228.png)

![4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-(pyridin-4-yl)quinazoline](/img/structure/B11097230.png)
![4-hydroxy-3-{(E)-[(2-hydroxy-6-methylphenyl)imino]methyl}benzoic acid](/img/structure/B11097233.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B11097244.png)

![2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11097258.png)
